molecular formula C18H18O2 B3159820 (2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 864784-20-3

(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3159820
CAS No.: 864784-20-3
M. Wt: 266.3 g/mol
InChI Key: JCTDPYIGMAHMMX-MDWZMJQESA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-ethylphenyl) features an ethyl substituent at the para position, while the B-ring (4-methoxyphenyl) contains a methoxy group at the para position. This structural configuration influences its electronic properties, supramolecular interactions, and biological activity. Chalcones are widely studied for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their conjugated system and tunable substituents .

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-4-9-16(10-5-14)18(19)13-8-15-6-11-17(20-2)12-7-15/h4-13H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTDPYIGMAHMMX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl structure. This unique structural feature contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Chalcones have been reported to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 41564-65-2

Anticancer Activity

Chalcones have garnered attention for their potential anticancer properties. Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • A study demonstrated that this compound showed potent antiproliferative activity in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .
    • The compound was also effective against triple-negative breast cancer cell lines (MDA-MB-231), indicating its broad-spectrum activity against different cancer types .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells .
    • Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, confirming its role as a mitotic inhibitor .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties as well.

  • Antibacterial and Antifungal Properties :
    • Research indicates that derivatives of chalcones exhibit significant antibacterial and antifungal activities against various pathogens. The presence of electron-donating groups such as methoxy enhances their efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural components:

Substituent Effect on Activity
Methoxy groupIncreases antiproliferative activity
Ethyl groupEnhances lipophilicity and cellular uptake
Aromatic ringsStabilize the compound and influence binding sites

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antiproliferative Effects :
    • A comparative analysis showed that compounds similar to this compound had IC50 values ranging from 10–33 nM in MCF-7 cells, highlighting its potential as a lead compound for further development .
  • Stability and Pharmacokinetics :
    • Stability studies indicated that this compound maintains integrity under various pH conditions, suggesting favorable pharmacokinetic properties for therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Quantum chemical descriptors, such as HOMO-LUMO energy gaps, highlight electronic differences among chalcones. For example:

Compound Name HOMO (eV) LUMO (eV) ΔE (eV)
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -4.959 3.764
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.386 2.785
Target Compound Not reported Not reported Estimated higher ΔE due to ethyl/methoxy groups

The target compound’s ethyl group (electron-donating) and methoxy group (moderate electron-donating) likely result in a higher HOMO-LUMO gap compared to hydroxyl-substituted chalcones, which exhibit lower ΔE values and enhanced reactivity .

Supramolecular and Crystallographic Features

compared two chalcones:

  • Chalcone1 : (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
  • Chalcone2 : (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

Key findings:

  • Ethoxy vs. Methoxy : Replacing methoxy with ethoxy (as in Chalcone2) alters crystal packing due to increased steric bulk and flexibility, reducing intermolecular hydrogen bonding but enhancing van der Waals interactions.
  • Hirshfeld Surface Analysis : Chalcone2 showed weaker O···H interactions (2.8%) compared to Chalcone1 (5.1%), but stronger C···H contacts (12.3% vs. 9.7%) .

Protein Interaction Profiles

highlighted chalcone derivatives interacting with SARS-CoV-2 proteins:

  • PAAPM (methoxy-substituted) and PAAPE (ethoxy-substituted) showed strong interactions with the SPIKE protein.
  • PAAPA (dimethylamino-substituted) exhibited higher ACE2 affinity due to hydrogen bonding. The target compound’s ethyl and methoxy groups may moderate binding specificity compared to dimethylamino or hydroxylated variants .

Structural Analogues and Hybrid Derivatives

Halogenated Analogues

Hybrid Chalcones

  • Triazole-chalcones (): Compounds like (2E)-1-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) exhibit modified electronic profiles due to triazole incorporation, with melting points >230°C, suggesting robust thermal stability compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

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